molecular formula C5H10ClN B13192674 4-Chloro-2-methylbut-3-en-2-amine

4-Chloro-2-methylbut-3-en-2-amine

Cat. No.: B13192674
M. Wt: 119.59 g/mol
InChI Key: FKZLEYGHXAHJMD-ONEGZZNKSA-N
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Description

4-Chloro-2-methylbut-3-en-2-amine is an organic compound with the molecular formula C5H10ClN. It is a derivative of butenamine, featuring a chlorine atom and a methyl group attached to the butene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylbut-3-en-2-amine typically involves the chlorination of 2-methylbut-3-en-2-amine. One common method is the reaction of 2-methylbut-3-en-2-amine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylbut-3-en-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction can lead to the removal of the chlorine atom or the reduction of the double bond.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution: Products include 2-methylbut-3-en-2-amine derivatives with different substituents replacing the chlorine atom.

    Oxidation: Oxidized products such as 4-chloro-2-methylbut-3-en-2-one.

    Reduction: Reduced products like 2-methylbut-3-en-2-amine.

Scientific Research Applications

4-Chloro-2-methylbut-3-en-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylbut-3-en-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the double bond in its structure play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylbut-3-en-2-ol: Similar structure but with a hydroxyl group instead of an amine.

    2-Methylbut-3-en-2-amine: Lacks the chlorine atom, leading to different reactivity.

    4-Chloro-2-methylbut-3-en-2-one: Contains a carbonyl group instead of an amine.

Uniqueness

4-Chloro-2-methylbut-3-en-2-amine is unique due to the presence of both a chlorine atom and an amine group on the butene backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

(E)-4-chloro-2-methylbut-3-en-2-amine

InChI

InChI=1S/C5H10ClN/c1-5(2,7)3-4-6/h3-4H,7H2,1-2H3/b4-3+

InChI Key

FKZLEYGHXAHJMD-ONEGZZNKSA-N

Isomeric SMILES

CC(C)(/C=C/Cl)N

Canonical SMILES

CC(C)(C=CCl)N

Origin of Product

United States

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